4-Ethoxy-2-butanone
Overview
Description
4-Ethoxy-2-butanone is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a fruity odor and is soluble in water and organic solvents . This compound is used in various industrial applications, including as a solvent in coatings, inks, and cleaning agents .
Preparation Methods
4-Ethoxy-2-butanone can be synthesized through the esterification reaction of acetic anhydride and 2-butanol . The specific preparation method involves:
- Adding 2-butanol to acetic anhydride.
- Introducing an acid catalyst, such as sulfuric acid or phosphoric acid.
- Conducting the reaction at an appropriate temperature.
- Purifying the product through distillation .
Chemical Reactions Analysis
4-Ethoxy-2-butanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethoxy-2-butanone has several scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is used in the preparation of various biological compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of coatings, inks, and cleaning agents.
Mechanism of Action
The mechanism by which 4-Ethoxy-2-butanone exerts its effects involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and reaction of other compounds. Its ethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds .
Comparison with Similar Compounds
4-Ethoxy-2-butanone can be compared with similar compounds such as 2-butanone and 4-methoxy-2-butanone . While 2-butanone lacks the ethoxy group, 4-methoxy-2-butanone has a methoxy group instead of an ethoxy group. The presence of the ethoxy group in this compound imparts unique chemical properties, such as increased solubility in organic solvents and a distinct fruity odor .
Similar compounds include:
- 2-Butanone
- 4-Methoxy-2-butanone
- 2-Ethoxy-2-butanone
Properties
IUPAC Name |
4-ethoxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-8-5-4-6(2)7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBGSHHKHHCVDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336768 | |
Record name | 4-Ethoxy-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60044-74-8 | |
Record name | 4-Ethoxy-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-2-butanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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